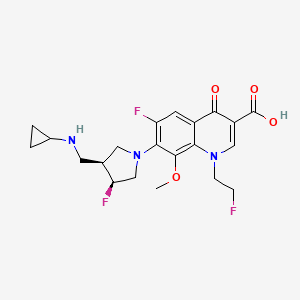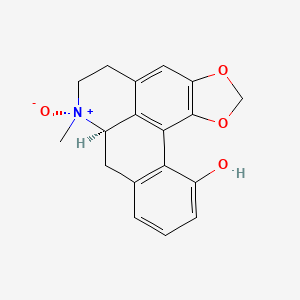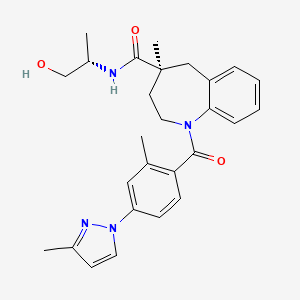
PIM-447 dihydrochlorure
Vue d'ensemble
Description
PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . It has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . PIM-447 dihydrochloride displays dual antimyeloma and bone-protective effects .
Molecular Structure Analysis
PIM-447 dihydrochloride is a potent, orally available, and selective pan-PIM kinase inhibitor . It has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively .Applications De Recherche Scientifique
Inhibition des kinases PIM
Le PIM-447 dihydrochlorure est un puissant inhibiteur des kinases PIM, avec des valeurs de Ki de 6, 18 et 9 pM pour PIM1, PIM2 et PIM3, respectivement {svg_1} {svg_2}. Ces kinases jouent un rôle dans la progression et la survie du cycle cellulaire {svg_3} {svg_4}.
Effets anti-myélome
Le this compound a montré des effets anti-myélome significatifs. Il a été constaté qu'il inhibait la prolifération des cellules de myélome multiple (MM) de manière dose-dépendante {svg_5} {svg_6} {svg_7}.
Effets protecteurs osseux
En plus de ses effets anti-myélome, le this compound présente également des effets protecteurs osseux {svg_8} {svg_9}. Cela en fait un agent thérapeutique potentiel pour les affections qui affectent la santé osseuse.
Induction de l'apoptose
Le this compound s'est avéré induire l'apoptose, un processus de mort cellulaire programmée {svg_10} {svg_11}. Ceci est particulièrement important dans le contexte du traitement du cancer, où l'induction de l'apoptose dans les cellules cancéreuses peut aider à contrôler la propagation de la maladie.
Inhibition de la croissance tumorale
Dans des études précliniques, le this compound a montré une inhibition significative de la croissance tumorale dans des modèles de souris xénogreffe de MM {svg_12} {svg_13}. Cela soutient le développement clinique du this compound chez les patients atteints de MM.
Traitement potentiel pour les malignités hématologiques
Compte tenu de ses effets sur les kinases PIM, qui sont associées aux malignités hématologiques, le this compound est en cours de développement pour le traitement des patients atteints de MM et d'autres malignités hématologiques {svg_14} {svg_15}.
Mécanisme D'action
Target of Action
PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . The primary targets of this compound are the PIM kinases, specifically PIM1, PIM2, and PIM3 . These kinases are serine/threonine protein kinases that play roles in cell cycle progression and survival .
Mode of Action
PIM-447 dihydrochloride interacts with its targets (PIM1, PIM2, and PIM3) by inhibiting their kinase activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinases, preventing them from phosphorylating their substrates .
Biochemical Pathways
The inhibition of PIM kinases by PIM-447 dihydrochloride affects several biochemical pathways. These kinases are involved in cell cycle progression and survival, so their inhibition can lead to a decrease in cell proliferation . For example, PIM-447 dihydrochloride has been shown to increase the percentage of cells in the G0/G1 phase and decrease the proliferative phases (S and G2/M) of the cell cycle .
Pharmacokinetics
The pharmacokinetic properties of PIM-447 dihydrochloride are currently under investigation in clinical trials . The compound is administered orally and is being studied for its absorption, distribution, metabolism, and excretion (ADME) properties . The maximum tolerated dose (MTD) of LGH447 administered as a single agent, orally, once daily has been determined to be 500 mg .
Result of Action
The molecular and cellular effects of PIM-447 dihydrochloride’s action include a decrease in cell proliferation and the induction of apoptosis . It has been shown to promote the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage . These effects contribute to its dual antimyeloma and bone-protective effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of PIM-447 dihydrochloride is an area of ongoing research. It has been demonstrated that the compound is effective in both in vitro and in vivo settings . In preclinical studies, it has shown significant tumor growth inhibition in xenograft mouse models of multiple myeloma .
Safety and Hazards
Orientations Futures
PIM kinases have been recently proposed as new therapeutic targets in oncology . PIM-447 is the only pan-PIM kinase inhibitor that has reached clinical development in multiple myeloma with promising preliminary efficacy results . It displays dual antimyeloma and bone-protective effects , and it potently synergizes with current standards of care .
Analyse Biochimique
Biochemical Properties
PIM-447 Dihydrochloride interacts with PIM kinases, a family of serine/threonine kinases . It inhibits these kinases, leading to a decrease in phospho-Bad (Ser112) and c-Myc levels . This interaction disrupts the cell cycle and induces apoptosis .
Cellular Effects
PIM-447 Dihydrochloride has been shown to have cytotoxic effects on multiple myeloma (MM) cells . It disrupts the cell cycle and induces apoptosis . It also increases the percentage of cells in the G0-G1 phase and decreases the proliferative phases (S and G2–M) of the cell cycle .
Molecular Mechanism
The molecular mechanism of PIM-447 Dihydrochloride involves the inhibition of the mTORC1 pathway . It promotes the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage .
Temporal Effects in Laboratory Settings
The effects of PIM-447 Dihydrochloride on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, PIM-447 Dihydrochloride has been shown to control tumor progression and secretion of hIgλ serum levels
Metabolic Pathways
PIM-447 Dihydrochloride is involved in the PIM kinase metabolic pathway
Propriétés
IUPAC Name |
N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSHQQSBGCMJE-ALGQTRDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)
![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)